molecular formula C14H14F8O4 B1305821 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate CAS No. 66818-54-0

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate

Cat. No.: B1305821
CAS No.: 66818-54-0
M. Wt: 398.24 g/mol
InChI Key: JTNUTCQSBBMBTF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is a fluorinated monomer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of specialty polymers and coatings.

Mechanism of Action

Target of Action

It is known to be used in organic synthesis reactions as an additive, alkylating agent, and nucleophilic agent .

Mode of Action

The compound interacts with its targets through chemical reactions. It can react with compounds such as amino acids and amines to synthesize organic compounds . The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It is known to be involved in organic synthesis reactions .

Pharmacokinetics

It is known to be a colorless to pale yellow liquid with a strong irritating odor, soluble in organic solvents such as ethanol, ether, and acetone .

Result of Action

The molecular and cellular effects of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate’s action depend on the specific reactions it is involved in. In general, it is used to synthesize other organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should be stored in a cool, dry, well-ventilated place, and kept separate from flammable, oxidizing substances and acidic substances to avoid fire and hazardous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate undergoes various chemical reactions, including:

    Addition Reactions: It can participate in free radical polymerization to form high-performance polymers.

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Free Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Polymers: The primary product of polymerization is a fluorinated polymer with enhanced properties.

    Functionalized Derivatives:

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Comparison: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is unique due to its dual methacrylate groups, which allow for the formation of cross-linked polymers with superior properties. In contrast, compounds like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol and 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol lack these functional groups and are primarily used as intermediates in organic synthesis .

Properties

IUPAC Name

[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNUTCQSBBMBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379722
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66818-54-0
Record name 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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